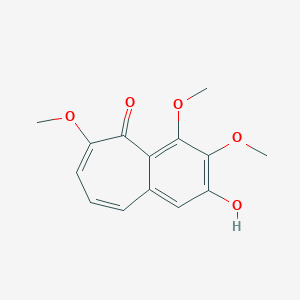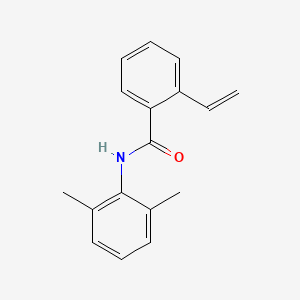
N-(2,6-Dimethylphenyl)-2-vinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-2-vinylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a vinyl group and a 2,6-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-vinylbenzamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent, such as vinylbenzoyl chloride, under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,6-dimethylaniline and the acyl chloride group of vinylbenzoyl chloride. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N-(2,6-Dimethylphenyl)-2-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
N-(2,6-Dimethylphenyl)-2-vinylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-2-vinylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
Lidocaine: An amide-type local anesthetic with a similar 2,6-dimethylphenyl group.
Benzocaine: An ester-type local anesthetic with a similar aromatic structure.
Procaine: An ester-type local anesthetic with a similar aromatic structure.
Uniqueness
N-(2,6-Dimethylphenyl)-2-vinylbenzamide is unique due to the presence of both a vinyl group and a 2,6-dimethylphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets and can lead to different reactivity and applications.
属性
CAS 编号 |
531548-94-4 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-ethenylbenzamide |
InChI |
InChI=1S/C17H17NO/c1-4-14-10-5-6-11-15(14)17(19)18-16-12(2)8-7-9-13(16)3/h4-11H,1H2,2-3H3,(H,18,19) |
InChI 键 |
AWFYOTNBMLLPFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


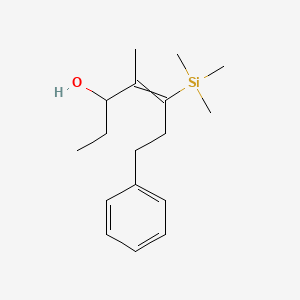

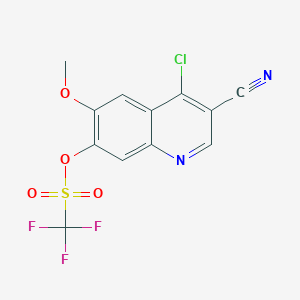
![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
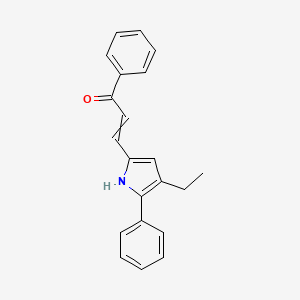
![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
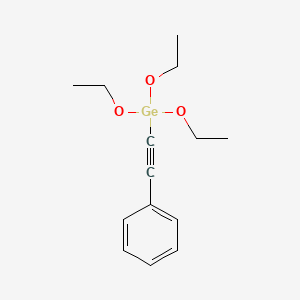
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
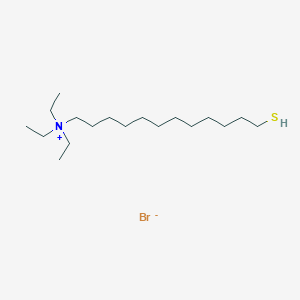
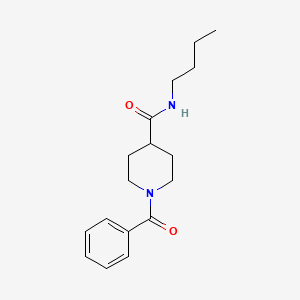
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
